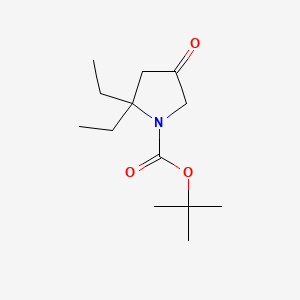

Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-6-13(7-2)8-10(15)9-14(13)11(16)17-12(3,4)5/h6-9H2,1-5H3 |

InChI Key |

SNVWZXIYQZOCRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)CN1C(=O)OC(C)(C)C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step functionalization of a pyrrolidine scaffold, starting from a suitable pyrrolidine derivative such as tert-butyl 2-oxopyrrolidine-1-carboxylate. Key steps include:

- Alkylation at the 2-position to introduce the two ethyl groups.

- Oxidation or functional group transformation to install the ketone at position 4.

- Protection of the nitrogen as a tert-butyl carbamate (Boc) group to stabilize the molecule and facilitate further reactions.

A common approach uses strong bases (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the pyrrolidine precursor, followed by alkylation with ethyl-containing electrophiles under controlled temperatures to ensure regio- and stereoselectivity. Acidification and purification steps follow to isolate the desired product in good yield.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Deprotonation & Alkylation | Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in THF, 0°C to room temperature | Introduction of ethyl groups at C2 | Controlled temperature prevents side reactions |

| 2 | Oxidation | Dess–Martin periodinane or Jones reagent | Formation of ketone at C4 | Mild conditions preserve Boc group |

| 3 | Protection | tert-Butyl bromoacetate or Boc anhydride | Boc protection at nitrogen | Enhances stability and solubility |

| 4 | Purification | Column chromatography (silica gel), recrystallization | Pure tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate | Use of inert atmosphere recommended |

This sequence is adapted from analogous pyrrolidine syntheses and optimized for yield and purity.

Industrial Scale Considerations

For larger scale production, continuous flow reactors and automated systems are employed to enhance reproducibility and throughput. Purification often involves advanced chromatographic techniques and crystallization to achieve pharmaceutical-grade purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are tightly controlled to maximize yield and minimize impurities.

Analytical Characterization and Validation

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are critical to confirm the presence and position of ethyl groups, the ketone carbonyl, and the tert-butyl carbamate. Chemical shifts and coupling constants provide stereochemical information.

- Infrared (IR) Spectroscopy : Characteristic carbonyl stretching vibrations around 1700–1750 cm⁻¹ confirm the ketone functionality.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- X-ray Crystallography : Used when crystalline samples are obtained to confirm molecular structure and stereochemistry definitively. SHELX software suites are commonly used for refinement.

Purity and Enantiopurity

- Chiral High-Performance Liquid Chromatography (HPLC) or polarimetry may be required to assess enantiomeric excess if stereochemistry is relevant.

- Elemental analysis and melting point determination provide additional purity confirmation.

Comparative Analysis with Related Compounds

| Feature | Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate | Similar Pyrrolidine Derivatives |

|---|---|---|

| Nitrogen Protection Group | tert-Butyl carbamate (Boc) | Boc or other carbamates |

| Substitution at C2 | Two ethyl groups | Methyl, hydroxymethyl, or other alkyl groups |

| Functional Group at C4 | Ketone | Hydroxyl, cyano, or carboxyl |

| Stability | High due to Boc protection and steric hindrance | Variable, depending on substituents |

| Solubility | Moderate, influenced by ethyl groups and Boc | Varies, often more polar with hydroxyl groups |

This comparison highlights the unique steric and electronic properties imparted by the diethyl substitution and Boc protection, influencing reactivity and application scope.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|

| Alkylation at C2 | NaH or KOtBu, ethyl electrophiles, THF | 60–85 | Temperature control critical |

| Ketone formation at C4 | Dess–Martin periodinane or Jones reagent | 70–90 | Mild oxidation preserves Boc group |

| Boc protection of nitrogen | Boc anhydride or tert-butyl bromoacetate | 80–95 | Often done early or late in sequence |

| Purification | Column chromatography, recrystallization | >95 purity | Use inert atmosphere to avoid degradation |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the tert-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Research Implications

The tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate’s unique substitution pattern positions it as a versatile intermediate for generating diversely functionalized pyrrolidines. Its comparison with analogs highlights trade-offs between steric bulk, polarity, and reactivity, guiding its application in asymmetric synthesis or drug development pipelines. Further crystallographic studies (utilizing SHELX programs as in ) and toxicity profiling are recommended to fully characterize this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step functionalization of a pyrrolidine scaffold. For analogous compounds (e.g., tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate), common steps include:

- Nucleophilic substitution : Alkylation of pyrrolidine precursors using tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF at 0°C–RT) .

- Oxidation : Conversion of a hydroxyl or amine group to a ketone using Dess–Martin periodinane or Jones reagent .

- Optimization : Yield improvements often require inert atmospheres (N₂/Ar), controlled temperature gradients, and purification via column chromatography .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodology :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with hydrogen bonding patterns analyzed via graph-set notation to confirm stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (for substituent identification), IR (carbonyl stretching ~1700–1750 cm⁻¹), and HRMS (exact mass verification) .

- Chiral HPLC or polarimetry may be required to confirm enantiopurity in stereoisomeric forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential toxic fumes from decomposition .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 4-oxo group may act as a hydrogen bond acceptor in enzyme interactions .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases), leveraging the tert-butyl group’s steric effects for selectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate) to assign ambiguous peaks .

- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering in pyrrolidine) by variable-temperature studies .

- Crystallographic validation : Resolve stereochemical ambiguities via single-crystal XRD, as seen in tert-butyl 3-oxo-hexahydro-pyrazolo derivatives .

Q. How does the stereoelectronic environment of the 2,2-diethyl substituents influence reaction pathways (e.g., nucleophilic additions, cyclizations)?

- Methodology :

- Steric maps : Use molecular modeling software (e.g., Gaussian) to visualize steric hindrance from diethyl groups, which may direct regioselectivity in cross-coupling reactions .

- Kinetic isotope effects (KIE) : Probe transition states in nucleophilic additions (e.g., Grignard reactions) to differentiate between electronic vs. steric control .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.